molecular formula C22H19N5O4S B2474001 3-(benzenesulfonyl)-N-(2-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)propanamide CAS No. 2034548-03-1

3-(benzenesulfonyl)-N-(2-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)propanamide

Cat. No.: B2474001
CAS No.: 2034548-03-1
M. Wt: 449.49
InChI Key: SNPKVJWAHLOVBI-UHFFFAOYSA-N
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Description

This compound features a propanamide backbone substituted with a benzenesulfonyl group at the 3-position. The amide nitrogen is attached to a phenyl ring, which is further functionalized via a methylene linker to a 1,2,4-oxadiazole ring bearing a pyrazin-2-yl substituent.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[2-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O4S/c28-20(10-13-32(29,30)17-7-2-1-3-8-17)25-18-9-5-4-6-16(18)14-21-26-22(27-31-21)19-15-23-11-12-24-19/h1-9,11-12,15H,10,13-14H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNPKVJWAHLOVBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-(2-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)propanamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-(2-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)propanamide can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzenesulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(benzenesulfonyl)-N-(2-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-(2-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)propanamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name Core Structure Substituents Key Functional Groups
Target Compound 1,2,4-Oxadiazole Benzenesulfonyl, Pyrazine, Phenyl-methyl linker Sulfonyl, Pyrazine, 1,2,4-Oxadiazole
4-(5-(2-(α-Phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl) Semicarbazide () 1,2,4-Triazole Phenylacetyl, Semicarbazide Triazole, Semicarbazide, Aryl
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamides () 1,3,4-Oxadiazole Thiazole, Sulfanyl, Substituted phenyl Thiazole, Sulfanyl, 1,3,4-Oxadiazole
N-[3-[3-(2-Methylphenyl)-2-(2-Methylpropanoyl)-3,4-Dihydropyrazol-5-yl]phenyl]methanesulfonamide () Dihydropyrazole Methanesulfonamide, Methylpropanoyl, 2-Methylphenyl Sulfonamide, Dihydropyrazole, Acyl

Key Observations :

Heterocyclic Core : The target compound’s 1,2,4-oxadiazole core differs from 1,3,4-oxadiazole () and 1,2,4-triazole () derivatives. The position of nitrogen atoms in the heterocycle influences electronic properties and binding interactions .

Sulfonyl vs.

Pyrazine vs. Thiazole : The pyrazine moiety (two nitrogen atoms in a six-membered ring) offers distinct π-π stacking and hydrogen-bonding capabilities compared to thiazole () or phenyl groups .

Key Insights :

  • The target compound’s synthesis may require specialized steps for introducing the pyrazine and benzenesulfonyl groups, contrasting with the thiazole-functionalized oxadiazoles in , which use CS₂/KOH for sulfur incorporation .

Biological Activity

The compound 3-(benzenesulfonyl)-N-(2-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)propanamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant studies.

Chemical Structure and Properties

This compound features a sulfonamide group attached to a propanamide backbone with a pyrazinyl and oxadiazolyl substituent. The structural complexity suggests potential interactions with various biological targets.

  • Inhibition of Enzymatic Activity : Similar compounds in the sulfonamide class have been shown to inhibit carbonic anhydrase, which could imply that this compound may also exhibit similar enzymatic inhibition properties. This inhibition can lead to therapeutic effects in conditions like glaucoma and certain types of edema .
  • Antiviral Activity : Research indicates that derivatives of oxadiazoles exhibit antiviral properties against RNA viruses. The presence of the oxadiazole moiety in this compound suggests potential antiviral activity, particularly against hepatitis B virus .
  • Cardiovascular Effects : Studies on related benzenesulfonamide compounds have shown effects on perfusion pressure and coronary resistance in isolated rat heart models. These findings suggest that this compound may influence cardiovascular function, potentially offering therapeutic benefits in heart disease .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionPotential inhibition of carbonic anhydrase leading to reduced intraocular pressure
AntiviralAntiviral activity against hepatitis B virus observed in related oxadiazole derivatives
Cardiovascular EffectsChanges in perfusion pressure and coronary resistance noted in studies with sulfonamide derivatives

Case Studies

  • Cardiovascular Study : A study evaluated the effects of various benzenesulfonamide derivatives on coronary resistance using isolated rat hearts. The results indicated that certain derivatives significantly decreased perfusion pressure, suggesting a vasodilatory effect which could be beneficial in managing hypertension .
  • Antiviral Evaluation : In vitro studies demonstrated that oxadiazole derivatives exhibited significant antiviral activity against hepatitis B virus, suggesting that modifications to the benzenesulfonamide structure could enhance antiviral efficacy .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 3-(benzenesulfonyl)-N-(2-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)propanamide?

  • Methodology :

  • Step 1 : Construct the 1,2,4-oxadiazole ring via cyclization of amidoximes with carboxylic acid derivatives under reflux (e.g., using trifluoroacetic anhydride) .
  • Step 2 : Introduce the benzenesulfonyl group via nucleophilic substitution or coupling reactions (e.g., using benzenesulfonyl chloride in dichloromethane with a base like triethylamine) .
  • Step 3 : Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient) and characterize via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and HRMS to confirm regiochemistry .

Q. How can the structural integrity of this compound be validated?

  • Analytical Workflow :

  • NMR Spectroscopy : Assign peaks for the oxadiazole (δ 8.5–9.0 ppm for pyrazine protons) and benzenesulfonyl (δ 7.5–8.0 ppm) groups .
  • Mass Spectrometry : Confirm molecular ion [M+H]+^+ with HRMS (e.g., ESI-TOF, accuracy < 2 ppm) .
  • X-ray Crystallography : If crystals are obtainable, resolve the 3D structure to verify stereochemistry and intramolecular interactions .

Q. What preliminary biological assays are appropriate for assessing its bioactivity?

  • Experimental Design :

  • Enzyme Inhibition : Screen against kinases or proteases (e.g., IC50_{50} determination using fluorescence-based assays) .
  • Receptor Binding : Radioligand displacement assays (e.g., for cannabinoid receptors, given structural analogs in oxadiazole-propanamide derivatives) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HCT-116, HeLa) to evaluate antiproliferative potential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound?

  • Approach :

  • Substituent Variation : Modify the pyrazine ring (e.g., introduce electron-withdrawing groups like -NO2_2 or -CF3_3) to enhance receptor affinity .
  • Bioisosteric Replacement : Replace the benzenesulfonyl group with heteroaryl sulfonamides to improve solubility .
  • Pharmacokinetic Profiling : Assess logP, metabolic stability (e.g., liver microsome assays), and plasma protein binding .

Q. How to address discrepancies in reported biological activities across studies?

  • Troubleshooting :

  • Purity Verification : Re-analyze compounds via HPLC (>95% purity) to rule out impurities influencing activity .
  • Assay Standardization : Compare protocols (e.g., buffer pH, incubation time) and use internal controls (e.g., reference inhibitors) .
  • Structural Confirmation : Re-examine NMR data for batch-to-batch consistency, as minor regioisomers can alter activity .

Q. What computational tools can predict target interactions and binding modes?

  • In Silico Strategies :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with CB2 receptors or kinases .
  • MD Simulations : Perform 100-ns simulations (e.g., GROMACS) to assess binding stability and ligand-protein dynamics .
  • ADMET Prediction : Employ SwissADME or ADMETLab 2.0 to estimate bioavailability and toxicity .

Q. How can reaction conditions be optimized to enhance synthetic yield and scalability?

  • Process Chemistry :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for cyclization steps to improve reaction kinetics .
  • Catalyst Optimization : Evaluate Pd-based catalysts for Suzuki-Miyaura coupling of aryl groups (if applicable) .
  • Workflow Automation : Implement flow chemistry for high-throughput synthesis of intermediates .

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